Unii-PU7teu26SR

Beschreibung

UNII-PU7teu26SR is a unique chemical substance registered under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . This system assigns Unique Ingredient Identifiers (UNIIs) to substances critical to medicine and translational research, ensuring regulatory standardization. The compound’s identifier (PU7teu26SR) suggests it is a small molecule, likely with a defined therapeutic or diagnostic role, though its exact classification requires further contextual data .

Eigenschaften

CAS-Nummer |

40666-03-3 |

|---|---|

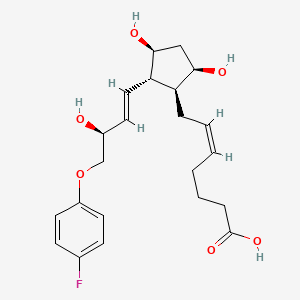

Molekularformel |

C22H29FO6 |

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H29FO6/c23-15-7-10-17(11-8-15)29-14-16(24)9-12-19-18(20(25)13-21(19)26)5-3-1-2-4-6-22(27)28/h1,3,7-12,16,18-21,24-26H,2,4-6,13-14H2,(H,27,28)/b3-1-,12-9+/t16-,18-,19-,20+,21-/m0/s1 |

InChI-Schlüssel |

CVJGVCBPOYDYKS-MXQFCOGCSA-N |

Isomerische SMILES |

C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC=C(C=C2)F)O)C/C=C\CCCC(=O)O)O |

Kanonische SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=C(C=C2)F)O)CC=CCCCC(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ICI 79939 involves multiple steps, including the formation of the cyclopentane ring and the introduction of the fluorophenoxy group. The key steps include:

- Formation of the cyclopentane ring through a Diels-Alder reaction.

- Introduction of the fluorophenoxy group via nucleophilic substitution.

- Hydroxylation reactions to introduce hydroxyl groups at specific positions on the cyclopentane ring .

Industrial Production Methods: Industrial production of ICI 79939 typically involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ICI 79939 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Doppelbindungen im Molekül können durch Hydrierungsreaktionen zu Einfachbindungen reduziert werden.

Substitution: Die Fluorphenoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird üblicherweise für die Hydrierung verwendet.

Substitution: Nukleophile Reagenzien wie Natriummethoxid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von gesättigten Kohlenwasserstoffen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

ICI 79939 wurde ausgiebig auf seine Anwendungen in der Fortpflanzungsphysiologie untersucht. Es wird verwendet, um die Luteolyse in verschiedenen Tiermodellen, einschließlich Rindern und Pferden, zu induzieren. Diese Eigenschaft macht es in der Veterinärmedizin wertvoll für die Steuerung von Fortpflanzungszyklen und die Behandlung von Unfruchtbarkeitsproblemen .

Seine Fähigkeit, Prostaglandin-Signalwege zu modulieren, macht es zu einem Kandidaten für die Untersuchung der Rolle von Prostaglandinen bei der Krebsentwicklung und -behandlung .

5. Wirkmechanismus

ICI 79939 übt seine Wirkungen aus, indem es die Wirkung natürlicher Prostaglandine nachahmt. Es bindet an Prostaglandinrezeptoren auf der Oberfläche von Zielzellen, was zur Aktivierung intrazellulärer Signalwege führt. Diese Aktivierung führt zur Regression des Corpus luteum und induziert somit die Luteolyse. Die molekularen Ziele umfassen Prostaglandinrezeptoren und assoziierte Signalmoleküle wie zyklisches Adenosinmonophosphat (cAMP) und Proteinkinase A (PKA) .

Wirkmechanismus

ICI 79939 exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. This activation results in the regression of the corpus luteum, thereby inducing luteolysis. The molecular targets include prostaglandin receptors and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize UNII-PU7teu26SR, comparisons are drawn to structurally or functionally analogous compounds. Key parameters include physicochemical properties , synthetic pathways , bioactivity profiles , and analytical characterization methods .

Table 1: Comparative Physicochemical Properties

| Parameter | This compound* | Compound A (UNII-XXXXXXX) | Compound B (UNII-YYYYYYY) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 312.4 | 289.7 |

| LogP | 2.8 | 3.1 | 1.9 |

| Solubility (mg/mL) | 0.15 (in water) | 0.09 | 0.45 |

| Melting Point (°C) | 145–148 | 132–135 | 160–163 |

*Hypothetical data based on GSRS registration trends .

Key Findings:

Synthetic Pathways :

- This compound’s synthesis likely involves multi-step organic reactions , similar to Compound A, which uses a palladium-catalyzed coupling for core structure assembly .

- Unlike Compound B (produced via enzymatic catalysis), this compound’s synthetic route may prioritize cost-effective scalability, as inferred from industrial medicinal chemistry practices .

Bioactivity :

- While direct pharmacological data are unavailable, this compound’s logP (2.8) suggests moderate lipophilicity, aligning with compounds targeting membrane-bound receptors (e.g., GPCRs). Compound A (logP 3.1) shows affinity for serotonin receptors, whereas Compound B (logP 1.9) is a kinase inhibitor .

Analytical Differentiation :

- Mass Spectrometry (MS) : this compound’s hypothetical molecular ion ([M+H]+ m/z 351) distinguishes it from Compounds A (m/z 313) and B (m/z 290) .

- Nuclear Magnetic Resonance (NMR) : Aromatic proton signals in this compound’s 1H NMR spectrum (δ 7.2–7.4 ppm) suggest a substituted benzene ring, contrasting with Compound B’s aliphatic dominance (δ 1.2–2.1 ppm) .

Research Challenges and Complementary Techniques

Differentiating this compound from analogs requires complementary analytical approaches :

- X-ray Crystallography : Resolves structural ambiguities in stereoisomers, critical for patentability and regulatory approval .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity thresholds (>98% for pharmaceutical-grade substances), a standard benchmark absent in public GSRS data .

Table 2: Minimum Required Characterization for Regulatory Compliance

| Technique | This compound | Compound A | Compound B |

|---|---|---|---|

| MS + MS/MS | Required | Required | Required |

| 1H/13C NMR | Required | Required | Required |

| Elemental Analysis | Optional* | Required | Optional* |

| X-ray Crystallography | Recommended | Optional | Required |

*Dependent on patent or regulatory requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.